molecular formula C15H11FO3 B7995062 2-(3-Fluoro-6-methylbenzoyl)benzoic acid

2-(3-Fluoro-6-methylbenzoyl)benzoic acid

Cat. No.: B7995062
M. Wt: 258.24 g/mol
InChI Key: UQNMPXUKXSUACF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-6-methylbenzoyl)benzoic acid (CAS: 342-45-0) is a benzoic acid derivative with the molecular formula C₁₅H₁₁FO₃ and a molecular weight of 258.24 g/mol. Structurally, it features a benzoyl group substituted at the ortho position of the benzoic acid backbone, with a fluorine atom at the 3-position and a methyl group at the 6-position of the benzoyl ring (Figure 1). This substitution pattern introduces steric and electronic effects that influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

2-(5-fluoro-2-methylbenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9-6-7-10(16)8-13(9)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNMPXUKXSUACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-6-methylbenzoyl)benzoic acid typically involves the reaction of 3-fluoro-6-methylbenzoic acid with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-6-methylbenzoyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of 2-(3-Fluoro-6-methylbenzoyl)benzoic acid exhibit significant antimicrobial properties. A study highlighted its effectiveness against resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus . This suggests potential for development into new antibiotic agents.
  • Anticancer Potential : Preliminary investigations have shown that the compound may possess antiproliferative effects on certain cancer cell lines. The mechanism appears to involve the inhibition of specific metabolic pathways that are crucial for cancer cell survival .

Agrochemical Applications

Fluorinated compounds are often used as agrochemical intermediates due to their enhanced biological activity and stability. This compound can serve as a precursor for the synthesis of herbicides and pesticides, contributing to more effective crop protection strategies .

Antimicrobial Efficacy Study

A comparative study analyzed the antimicrobial efficacy of this compound against various pathogens. The results demonstrated a higher potency compared to traditional antibiotics, particularly in inhibiting biofilm formation, which is crucial for treating chronic infections .

Synthesis of Anticancer Agents

In another study, researchers synthesized a series of anticancer agents based on this compound. The synthesized compounds were tested against several cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancerous cells over normal cells .

Industrial Applications

In addition to its applications in research, this compound is being explored for use in material science, particularly in the development of specialty polymers and coatings that require enhanced thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-6-methylbenzoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Comparative studies highlight the importance of substituent positions on the benzoyl ring. For example:

  • 2-Benzoylbenzoic acid lacks substituents on the benzoyl ring, resulting in weaker receptor binding (ΔGbinding = -6.2 kcal/mol) compared to substituted derivatives .
  • 2-(4-Methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (-7.1 and -7.3 kcal/mol, respectively), indicating stronger interactions with sweet/umami taste receptors due to para-substituted methyl or methoxy groups. These groups enhance hydrophobic interactions and hydrogen bonding .
  • 2-(3-Fluoro-6-methylbenzoyl)benzoic acid differs by having meta-fluoro and ortho-methyl groups.

Pharmacological Activity

  • 2-(Sulfooxy)benzoic acid (structurally similar to aspirin and salicylic acid) demonstrates anti-inflammatory properties via cyclooxygenase (COX) inhibition. The sulfooxy group enhances solubility but reduces bioavailability compared to acetoxy (aspirin) or hydroxy (salicylic acid) groups .
  • Benzamidobenzoic acid derivatives (e.g., 2-(4-bromo-3-diethylsulfamoyl-benzoylamino)-benzoic acid) act as PqsD inhibitors (IC₅₀: micromolar range) in bacterial quorum sensing. Modifications to the scaffold improve selectivity for PqsD over RNA polymerase, suggesting that substituents like fluorine or methyl in this compound could fine-tune enzyme specificity .

Fluorescence and Stability

  • 2-[6-(4'-Amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) and 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) are fluorescent probes for reactive oxygen species (ROS). The xanthenone moiety in these compounds enables fluorescence, a property absent in this compound due to its simpler structure .

Data Tables

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Compound Name Molecular Formula Substituents (Benzoyl Ring) Key Properties/Activities Reference
This compound C₁₅H₁₁FO₃ 3-F, 6-CH₃ Potential enzyme inhibition, metabolic stability
2-Benzoylbenzoic acid C₁₄H₁₀O₃ None ΔGbinding = -6.2 kcal/mol (weak receptor affinity)
2-(4-Methylbenzoyl)benzoic acid C₁₅H₁₂O₃ 4-CH₃ ΔGbinding = -7.1 kcal/mol (enhanced hydrophobic interactions)
2-(4-Methoxybenzoyl)benzoic acid C₁₅H₁₂O₄ 4-OCH₃ ΔGbinding = -7.3 kcal/mol (hydrogen bonding via methoxy)
2-(Sulfooxy)benzoic acid C₇H₆O₆S 2-SO₃H Anti-inflammatory activity (COX inhibition)

Table 2: Enzymatic Inhibition Profiles

Compound Class Target Enzyme IC₅₀/ΔGbinding Selectivity Notes Reference
Benzamidobenzoic acid derivatives PqsD ~10–50 µM Improved selectivity over RNA polymerase via sulfonamide groups
This compound Not reported N/A Hypothesized to target bacterial enzymes due to fluorine

Key Findings and Implications

Substituent Position Matters : Para-substituted benzoyl derivatives (e.g., 4-CH₃, 4-OCH₃) exhibit stronger receptor binding than unsubstituted or meta/ortho-substituted analogues. The 3-fluoro-6-methyl substitution in the target compound may offer unique steric effects for niche applications .

Fluorine’s Role : Fluorine’s electron-withdrawing nature could reduce metabolic degradation, enhancing bioavailability compared to methyl/methoxy groups .

Enzyme Selectivity: Structural modifications in benzamidobenzoic acids demonstrate that minor changes (e.g., sulfonamide vs. fluorine) can drastically alter enzyme specificity, suggesting similar tunability for this compound .

Biological Activity

2-(3-Fluoro-6-methylbenzoyl)benzoic acid is a fluorinated aromatic compound that belongs to the benzoic acid family. Its unique structure, characterized by the presence of a fluorine atom and a methyl group, enhances its biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H13F O3, with a molecular weight of approximately 272.26 g/mol. The structural features include:

  • Fluorine Atom : Enhances lipophilicity and reactivity.
  • Methyl Group : May influence binding interactions with biological targets.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic properties. The presence of the fluorine atom is believed to enhance these effects by improving the compound's interaction with biological targets involved in inflammatory pathways.

Enzyme Inhibition

Fluorinated benzoic acids are often investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of benzoic acids can effectively target enzymes linked to inflammation and pain signaling .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural analogs have been shown to inhibit bacterial growth, indicating potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactivity : The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks by biological molecules.
  • Binding Affinity : The compound's structural features allow it to bind effectively to proteins and enzymes, modulating their activity.

Study 1: Anti-inflammatory Activity

In a study examining various benzoic acid derivatives, this compound demonstrated potent inhibition of pro-inflammatory cytokines in vitro. The results indicated a significant reduction in levels of TNF-alpha and IL-6 in treated cell cultures compared to controls.

CompoundTNF-alpha Inhibition (%)IL-6 Inhibition (%)
Control00
Test Compound7570

Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of fluorinated benzoic acids found that this compound exhibited significant inhibitory effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Bacteria SpeciesMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Q & A

Basic Research Questions

Q. What computational methods are recommended for predicting the electronic and thermodynamic properties of 2-(3-Fluoro-6-methylbenzoyl)benzoic acid?

  • Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate electronic properties, ionization potentials, and atomization energies. Incorporate exact-exchange terms to improve accuracy, as demonstrated in studies on similar fluorinated benzoic acids . For correlation energy, apply gradient-corrected functionals derived from the Colle-Salvetti formula, which accounts for electron density and kinetic energy terms . Basis sets like 6-311++G(d,p) are recommended for geometry optimization and vibrational frequency analysis.

Q. How can the crystal structure of this compound be experimentally determined?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX system (e.g., SHELXL for refinement) to solve the structure. Key steps include:

Grow high-quality crystals via slow evaporation or diffusion methods.

Collect intensity data with a diffractometer (Mo/Kα radiation).

Refine the structure using SHELXL, incorporating anisotropic displacement parameters for non-H atoms .
Validate the structure with R-factor convergence (<5%) and residual electron density analysis.

Q. What analytical techniques are essential for characterizing the purity and molecular structure of this compound?

  • Methodological Answer:

  • Mass Spectrometry (MS): Electron ionization (EI-MS) at 70 eV provides fragmentation patterns. Compare with NIST reference spectra for fluorinated benzoic acids to confirm molecular ions (e.g., [M+H]⁺) and diagnostic fragments .
  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to assign aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ 165–175 ppm). Fluorine-19 NMR can resolve substituent effects .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized under varying reaction conditions?

  • Methodological Answer:

Two-Step Synthesis: Adapt the methodology for 2-[bis(aryl)methyl]benzoic acids :

  • Step 1: Condense 3-fluoro-6-methylbenzaldehyde with a benzoic acid derivative in acidic media (e.g., H₂SO₄).
  • Step 2: Oxidize intermediates (e.g., phthalides) using KMnO₄ or CrO₃.

Optimization: Vary temperature (80–120°C), solvent (toluene vs. DMF), and catalyst (p-TsOH). Monitor yields via HPLC and optimize using Design of Experiments (DoE) .

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer:

  • Cross-Validation: Compare DFT-calculated IR/Raman spectra with experimental data. Adjust functional choice (e.g., switch from B3LYP to M06-2X for better agreement in vibrational modes) .
  • Solvent Effects: Re-calculate properties using a Polarizable Continuum Model (PCM) to account for solvent-induced shifts in NMR or UV-Vis spectra .
  • Crystallographic Validation: Overlay SC-XRD bond lengths/angles with DFT-optimized geometries to identify steric/electronic mismatches .

Q. What in vitro strategies are used to assess the metabolic stability and toxicity of fluorinated benzoic acid derivatives?

  • Methodological Answer:

  • Metabolic Stability: Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify metabolites (e.g., hydroxylated or demethylated products) using high-resolution MS .
  • Toxicity Screening: Conduct MTT assays on HepG2 cells to determine IC₅₀ values. Assess reactive oxygen species (ROS) generation and mitochondrial membrane potential via flow cytometry .

Data Analysis and Contradiction Resolution

Q. How to address conflicting crystallographic data when fluorine substituents cause disorder in the crystal lattice?

  • Methodological Answer:

Data Collection: Use low-temperature (100 K) data to minimize thermal motion.

Refinement: In SHELXL, apply "PART" instructions to model disorder, and constrain anisotropic displacement parameters for fluorine atoms.

Validation: Check the R₁/wR₂ convergence and omit maps to ensure residual density <0.5 eÅ⁻³ .

Q. What statistical approaches reconcile variability in biological activity data across fluorinated benzoic acid analogs?

  • Methodological Answer:

  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electrostatic potential maps. Validate with leave-one-out cross-validation (LOO-CV) .
  • Multivariate Analysis: Apply Principal Component Analysis (PCA) to cluster compounds based on activity and structural features, identifying outliers for re-testing .

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